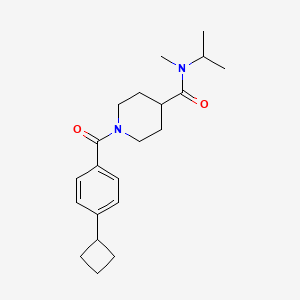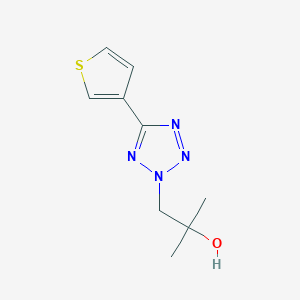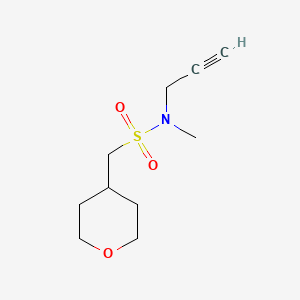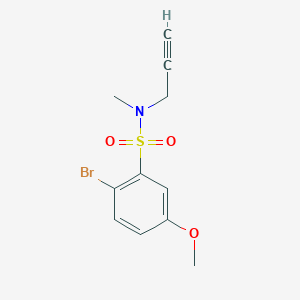
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide (DFPB) is a chemical compound that has been widely studied for its potential use in scientific research. DFPB is a tetrazole-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
作用機序
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide is believed to exert its effects on cells through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of several kinases, including Aurora kinase A and B, which are involved in cell division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on tubulin polymerization and kinase activity, this compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics. This suggests that this compound may have potential use as a modulator of drug metabolism.
実験室実験の利点と制限
One advantage of N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide is its ability to selectively inhibit the activity of specific kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, this compound has also been found to have some limitations in lab experiments, including its relatively low solubility in water and its potential to cause toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide. One area of interest is its potential use as a cancer treatment, and further studies are needed to determine the efficacy and safety of this compound in vivo. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various cellular processes. Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or potency.
合成法
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluoroaniline with 2,2-difluoroethyl isocyanate to form N-(2,2-difluoroethyl)-N-(4-fluorophenyl)urea. This intermediate is then reacted with sodium azide to form N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-azidobenzamide. Finally, the azide group is reduced to form this compound.
科学的研究の応用
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research interest is its potential use as a cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment.
特性
IUPAC Name |
N-(2,2-difluoroethyl)-N-(4-fluorophenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-12-4-6-13(7-5-12)23(9-15(18)19)16(25)11-2-1-3-14(8-11)24-10-20-21-22-24/h1-8,10,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMVWHNUGYTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)N(CC(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)

![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)


![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)
![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
